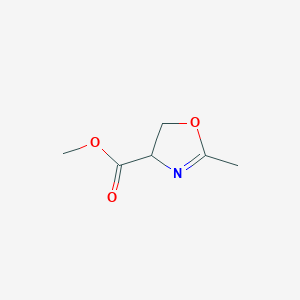

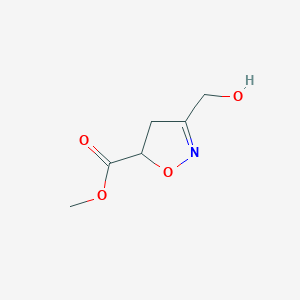

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Descripción general

Descripción

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of oxazole derivatives, including those similar to methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate, can be achieved through various methods. One

Aplicaciones Científicas De Investigación

Synthesis and Transformations

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is involved in various synthetic processes. For instance, it is used in the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives, which can be further transformed to introduce different residues into the oxazole structure (Prokopenko et al., 2010).

Functionalized Oxazolines Synthesis

This compound plays a role in the efficient synthesis of functionalized oxazolines, particularly under solvent-free conditions. This process involves the reaction of various reagents, demonstrating the versatility of methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate in chemical synthesis (Yavari et al., 2008).

Photophysical Properties

The photophysical properties of compounds derived from this chemical are of interest in scientific research. For example, certain derivatives exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for use as fluorescent probes (Ferreira et al., 2010).

Coordination Chemistry

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate derivatives, specifically oxazolines, are used as chiral auxiliaries in asymmetric organic syntheses. Their structural characteristics, such as the chiral centers near the donor atoms, make them valuable in transition metal coordination chemistry (Gómez et al., 1999).

Photochemical Studies

The compound has also been studied in photochemistry. For example, its derivatives have been used to investigate the photoisomerization processes, providing insight into the photoreactivity of such compounds (Lopes et al., 2011).

Application in Organic Synthesis

It is also used in the synthesis of various organic compounds, including novel oxazoles. These synthetic processes often involve catalytic methods and offer pathways to create structurally diverse and potentially bioactive molecules (Kumar et al., 2012).

Direcciones Futuras

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Prominently, enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propiedades

IUPAC Name |

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYAIJXJIRNCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445606 | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

CAS RN |

155884-28-9 | |

| Record name | Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155884-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)